molecular formula C18H23N5O B2948041 2-methyl-5-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole CAS No. 2034253-75-1

2-methyl-5-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole

Cat. No.: B2948041
CAS No.: 2034253-75-1
M. Wt: 325.416
InChI Key: WIQFBQAIQDVWOJ-UHFFFAOYSA-N
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Description

2-methyl-5-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a piperazine ring attached to a pyridine moiety, which is further connected to a benzodiazole structure. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the piperazine ring, the attachment of the pyridine moiety, and the construction of the benzodiazole core. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the reaction with pyridine derivatives under basic conditions . The key steps include:

    Cyclization of 1,2-diamine derivatives: This step involves the reaction of protected 1,2-diamines with sulfonium salts to form piperazine intermediates.

    Attachment of pyridine moiety: The piperazine intermediates are then reacted with pyridine derivatives to form the desired compound.

    Formation of benzodiazole core: The final step involves the cyclization of the intermediate to form the benzodiazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-methyl-5-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methyl-5-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-5-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-13-20-15-6-5-14(12-16(15)21-13)18(24)23-10-8-22(9-11-23)17-4-2-3-7-19-17/h2-4,7,14H,5-6,8-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQFBQAIQDVWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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